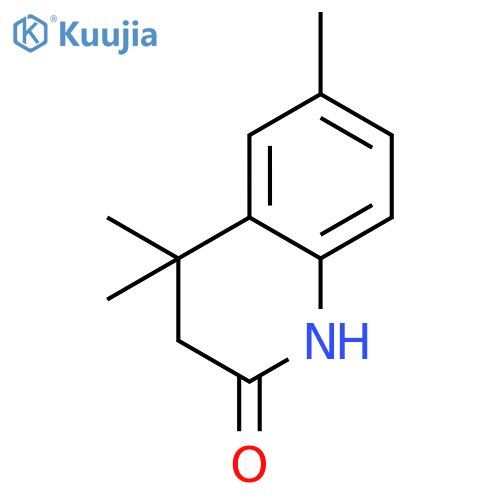

Cas no 181122-00-9 (4,4,6-trimethyl-1,3-dihydroquinolin-2-one)

181122-00-9 structure

商品名:4,4,6-trimethyl-1,3-dihydroquinolin-2-one

CAS番号:181122-00-9

MF:C12H15NO

メガワット:189.253603219986

MDL:MFCD12913845

CID:1372643

4,4,6-trimethyl-1,3-dihydroquinolin-2-one 化学的及び物理的性質

名前と識別子

-

- 4,4,6-trimetil-3,4-dihidro-2-quinolona

- 4,4,6-TRIMETHYL-3,4-DIHYDRO-1H-QUINOLIN-2-ONE

- 4,4,6-Trimethyl-3,4-dihydro-1H-chinolin-2-on

- SureCN2242664

- 3,4-dihydro-4,4,6-trimethyl-2(1H)-quinolinone

- 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

- 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline

- 4,4,6-TriMethyl-1,3-dihydroquinolin-2-one

- 4,4,6-trimethyl-1,3-dihydroquinolin-2-one

-

- MDL: MFCD12913845

- インチ: InChI=1S/C12H15NO/c1-8-4-5-10-9(6-8)12(2,3)7-11(14)13-10/h4-6H,7H2,1-3H3,(H,13,14)

- InChIKey: XQSXUDFDIMWBNI-UHFFFAOYSA-N

- ほほえんだ: O=C1NC2=C(C=C(C)C=C2)C(C)(C)C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 0

4,4,6-trimethyl-1,3-dihydroquinolin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D971432-25g |

4,4,6-Trimethyl-3,4-dihydro-1H-quinolin-2-one |

181122-00-9 | 95% | 25g |

$535 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0220-1g |

4,4,6-Trimethyl-3,4-dihydro-1H-quinolin-2-one |

181122-00-9 | 97% | 1g |

¥524.64 | 2025-01-21 | |

| TRC | T797635-100mg |

4,4,6-Trimethyl-1,3-dihydroquinolin-2-one |

181122-00-9 | 100mg |

$ 80.00 | 2022-06-02 | ||

| abcr | AB538445-25 g |

4,4,6-Trimethyl-3,4-dihydro-1H-quinolin-2-one; . |

181122-00-9 | 25g |

€874.00 | 2023-04-14 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0220-5g |

4,4,6-Trimethyl-3,4-dihydro-1H-quinolin-2-one |

181122-00-9 | 97% | 5g |

¥1573.91 | 2025-01-21 | |

| A2B Chem LLC | AA96607-1g |

4,4,6-Trimethyl-1,3-dihydroquinolin-2-one |

181122-00-9 | 98% | 1g |

$75.00 | 2024-04-20 | |

| Ambeed | A885396-1g |

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one |

181122-00-9 | 98% | 1g |

$43.0 | 2024-07-28 | |

| 1PlusChem | 1P00235R-5g |

2(1H)-Quinolinone, 3,4-dihydro-4,4,6-trimethyl- |

181122-00-9 | 98% | 5g |

$270.00 | 2025-02-19 | |

| eNovation Chemicals LLC | D971432-25g |

4,4,6-Trimethyl-3,4-dihydro-1H-quinolin-2-one |

181122-00-9 | 95% | 25g |

$535 | 2025-02-25 | |

| 1PlusChem | 1P00235R-10g |

2(1H)-Quinolinone, 3,4-dihydro-4,4,6-trimethyl- |

181122-00-9 | 98% | 10g |

$413.00 | 2025-02-19 |

4,4,6-trimethyl-1,3-dihydroquinolin-2-one 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

181122-00-9 (4,4,6-trimethyl-1,3-dihydroquinolin-2-one) 関連製品

- 20150-83-8(3,4-DIHYDRO-6-METHYL-2(1H)-QUINOLINONE)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:181122-00-9)4,4,6-trimethyl-1,3-dihydroquinolin-2-one

清らかである:99%

はかる:25g

価格 ($):471.0